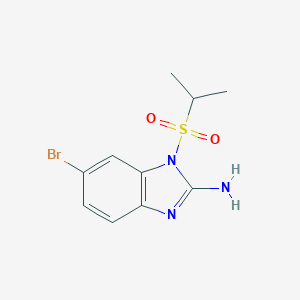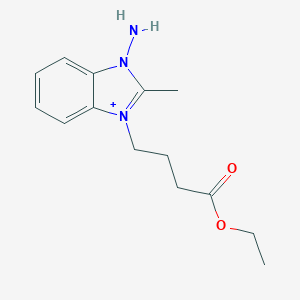![molecular formula C16H17N3O3S B280644 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one, also known as MI-219, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream targets that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to inhibit tumor growth and metastasis in animal models. 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one is a highly specific inhibitor of MDM2, which makes it a valuable tool for studying the role of MDM2 in cancer. However, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one is not effective against tumors that have mutations in the p53 gene.
Orientations Futures
There are several potential future directions for the development of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy in clinical trials. Another area of interest is the combination of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one with other anticancer agents to enhance its effectiveness. Finally, the development of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one analogs with improved potency and selectivity is a promising avenue for future research.
Méthodes De Synthèse
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can be synthesized by reacting 4-methylpiperazine with 6-bromo-2-hydroxybenzo[cd]indol-2(1H)-one in the presence of a base. The resulting intermediate is then treated with sulfonyl chloride to yield 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one.
Applications De Recherche Scientifique
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of MDM2, a protein that plays a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can activate p53 and induce apoptosis in cancer cells. 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer.
Propriétés
Formule moléculaire |
C16H17N3O3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C16H17N3O3S/c1-18-7-9-19(10-8-18)23(21,22)14-6-5-13-15-11(14)3-2-4-12(15)16(20)17-13/h2-6H,7-10H2,1H3,(H,17,20) |
Clé InChI |
FYCYBNNFOJAZJQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)




![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)